molecular formula C26H38N2 B14438835 1-Butyl-4-(4'-hexyl[1,1'-biphenyl]-4-yl)piperazine CAS No. 79072-08-5

1-Butyl-4-(4'-hexyl[1,1'-biphenyl]-4-yl)piperazine

Cat. No.: B14438835
CAS No.: 79072-08-5
M. Wt: 378.6 g/mol
InChI Key: JLSOOOYHRRJLEU-UHFFFAOYSA-N
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Description

1-Butyl-4-(4’-hexyl[1,1’-biphenyl]-4-yl)piperazine is an organic compound that belongs to the class of piperazine derivatives Piperazine compounds are known for their wide range of biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Butyl-4-(4’-hexyl[1,1’-biphenyl]-4-yl)piperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These reactions typically require specific catalysts and conditions to achieve high yields and purity.

Industrial Production Methods

Industrial production of piperazine derivatives often involves the ammoniation of 1,2-dichloroethane or ethanolamine . This process can be scaled up to produce large quantities of the compound, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

1-Butyl-4-(4’-hexyl[1,1’-biphenyl]-4-yl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: NBS in the presence of light or heat.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-Butyl-4-(4’-hexyl[1,1’-biphenyl]-4-yl)piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Butyl-4-(4’-hexyl[1,1’-biphenyl]-4-yl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Butyl-4-(4’-hexyl[1,1’-biphenyl]-4-yl)piperazine stands out due to its unique substitution pattern, which may confer distinct biological and chemical properties compared to other piperazine derivatives. Its biphenyl moiety, in particular, can influence its interaction with biological targets and its overall stability.

Properties

CAS No.

79072-08-5

Molecular Formula

C26H38N2

Molecular Weight

378.6 g/mol

IUPAC Name

1-butyl-4-[4-(4-hexylphenyl)phenyl]piperazine

InChI

InChI=1S/C26H38N2/c1-3-5-7-8-9-23-10-12-24(13-11-23)25-14-16-26(17-15-25)28-21-19-27(20-22-28)18-6-4-2/h10-17H,3-9,18-22H2,1-2H3

InChI Key

JLSOOOYHRRJLEU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)N3CCN(CC3)CCCC

Origin of Product

United States

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